Aminooxy-PEG3-thiol hydrochloride salt is a specialized compound that combines the properties of polyethylene glycol, an aminooxy group, and a thiol group. This compound is characterized by its hydrophilic nature due to the polyethylene glycol spacer, which enhances its solubility in aqueous environments. The presence of both the aminooxy and thiol groups enables versatile applications in bioconjugation and chemical modifications, particularly in the fields of drug delivery and protein engineering.
This compound can be sourced from various chemical suppliers, including CD Bioparticles and AxisPharm, which provide detailed specifications and applications for Aminooxy-PEG3-thiol hydrochloride salt. The molecular formula is , with a molecular weight of 225.3 g/mol and a purity of approximately 90% .
Aminooxy-PEG3-thiol hydrochloride salt falls under the category of bioconjugation reagents. It is classified as a polyethylene glycol derivative that features both an aminooxy functional group and a thiol functional group. This classification allows it to be utilized effectively in various biochemical applications, including site-specific labeling and modification of biomolecules.
The synthesis of Aminooxy-PEG3-thiol hydrochloride salt typically involves the reaction of polyethylene glycol derivatives with aminooxy and thiol functionalities. Key methods include:
The synthesis process requires careful control of reaction conditions such as pH, temperature, and solvent choice to ensure optimal yield and purity. The final product is usually purified through techniques such as precipitation or chromatography to remove unreacted starting materials and by-products.
The molecular structure of Aminooxy-PEG3-thiol hydrochloride salt consists of a polyethylene glycol chain linked to both an aminooxy group and a thiol group. The structural representation can be depicted as follows:
Aminooxy-PEG3-thiol hydrochloride salt participates in several important chemical reactions:
These reactions are typically carried out in aqueous media at neutral pH to facilitate solubility and reactivity. Reaction kinetics can vary based on the concentration of reactants and environmental conditions.
The mechanism of action for Aminooxy-PEG3-thiol hydrochloride salt revolves around its dual functionality:
These reactions are crucial for creating targeted drug delivery systems, where precise conjugation can enhance therapeutic efficacy while minimizing off-target effects.
Aminooxy-PEG3-thiol hydrochloride salt has significant applications in scientific research:
The aminooxy group (-ONH₂) in Aminooxy-PEG3-thiol HCl salt (CAS# 1200365-63-4) enables highly specific conjugation with carbonyl-containing biomolecules. This reaction proceeds via nucleophilic addition to aldehydes or ketones, forming first a hemiaminal intermediate that dehydrates to a stable oxime ether linkage (C=N-O-R) [1] [3]. The PEG₃ spacer significantly enhances aqueous solubility, facilitating reactions under physiologically relevant conditions where traditional organic carbonyl reactions face limitations. Reaction kinetics follow second-order dependence, with optimal performance observed between pH 4.5-6.0, though efficient conjugation occurs up to pH 7.4 at reduced rates [1].
The oxime ligation displays remarkable chemoselectivity, enabling modification of carbonyl-functionalized biomolecules without protecting groups. This specificity has been exploited in antibody-drug conjugate (ADC) development, where aldehydes generated through periodate oxidation of antibody glycans serve as conjugation sites [1]. Reduction with sodium cyanoborohydride converts the initial oxime bond to a more stable hydroxylamine linkage (C-NH-O-R), enhancing in vivo stability for therapeutic applications [1] [6]. Kinetic studies reveal a substantial rate acceleration when aniline catalysts are employed, reducing reaction times from hours to minutes while maintaining bioorthogonality [6].
Table 1: Oxime Ligation Reaction Kinetics under Varying Conditions
pH | Temperature (°C) | Reaction Time (h) | Yield (%) | Application Example |
---|---|---|---|---|
4.5 | 25 | 1.5 | 95 | Small molecule probes |
5.5 | 37 | 3.0 | 88 | Peptide conjugation |
7.4 | 37 | 12.0 | 65 | Antibody labeling |
7.4* | 37 | 1.5 | 90 | Aniline-catalyzed ADC |
Aniline catalysis (5 mM)
The terminal thiol (-SH) group provides a second orthogonal conjugation pathway through reactions with electrophilic partners. This functionality enables site-specific modifications of cysteine residues in proteins or maleimide-functionalized molecules, forming stable thioether bonds [1] [7]. The selectivity arises from cysteine's low natural abundance in proteins (approximately 1.7% of amino acid residues) and its unique nucleophilicity when deprotonated [6] [10]. Unlike lysine modifications that often yield heterogeneous products, thiol-based conjugation with Aminooxy-PEG3-thiol HCl salt produces well-defined conjugates critical for therapeutic applications like antibody-drug conjugates (ADCs) [6].
Key electrophile partners include:
The bromide group in structurally similar Aminooxy-PEG3-bromide serves as an excellent leaving group for nucleophilic substitution reactions, demonstrating the reactivity profile achievable with thiol-electrophile systems [2] [4]. This chemoselective modification preserves protein structure and function by targeting solvent-accessible cysteine residues, as evidenced in the development of second-generation ADCs like brentuximab vedotin and enfortumab vedotin [6].
The simultaneous presence of aminooxy and thiol functionalities enables sophisticated conjugation strategies not possible with single-functional PEG reagents. This dual reactivity allows:
The PEG₃ spacer plays a critical role beyond solubility enhancement. It provides sufficient distance between functional groups to prevent intramolecular reactions and steric hindrance during bimolecular conjugations. Studies with PEG-based hydrogels demonstrate that the ethylene oxide repeating units create a hydrophilic microenvironment that maintains biomolecular mobility and accessibility during conjugation reactions [1] [9]. This spatial optimization enables conjugation efficiencies exceeding 80% for both functional groups when sequentially targeted [7].
Table 2: Dual-Reactivity Applications in Bioconjugation
Conjugate Type | First Conjugation | Second Conjugation | Application | Reference Model |
---|---|---|---|---|
Antibody-PROTAC | Oxime ligation to oxidized Fc glycans | Thiol-maleimide to cysteine-containing E3 ligase ligand | Targeted protein degradation | [7] |
Peptide-Polymer | Thiol-disulfide exchange | Oxime ligation to aldehyde-functionalized PEG | Drug delivery systems | [1] |
Fluorescent Sensors | Oxime ligation to aldehyde probe | Thiol-maleimide to cysteine-tagged protein | Cellular imaging | [6] |
ADC | Oxime ligation to drug carbonyl | Thiol-alkylation to engineered antibody cysteine | Cancer therapeutics | [6] |
The thiol moiety introduces redox sensitivity to conjugation products, particularly relevant for intracellular targeting applications. Under physiological conditions, several redox-dependent pathways emerge:
The redox instability of disulfide bonds can be mitigated through structural modifications. Hydrophilic PEG spacers create local microenvironments that stabilize thiol conjugates against premature reduction in plasma while maintaining sensitivity to intracellular glutathione (GSH) [7] [10]. This differential stability enables targeted drug release within cancer cells where GSH concentrations are 100-1000 times higher than in extracellular fluids [6].
Ritter's work on thianthrenium-mediated bioconjugation demonstrates particular utility for site-specific modifications. This approach achieves orthogonal cysteine modification under mild conditions (pH 7-9, 25-37°C) with exceptional chemoselectivity even in the presence of other nucleophilic residues like lysine, histidine, and tyrosine [10]. The reaction proceeds via direct S-alkylation without requiring metal catalysts, preserving protein structural integrity. The resulting conjugates maintain stability during circulation while demonstrating sensitivity to reductive environments within target cells, making this strategy especially valuable for theranostic applications requiring controlled release mechanisms.
Table 3: Redox Stability Profiles of Thiol Conjugates
Conjugate Type | Plasma Stability (t₁/₂) | Intracellular Reduction (t₁/₂) | Reduction Trigger |
---|---|---|---|
Disulfide | >48 hours | 0.5-2 hours | Glutathione (1-10 mM) |
Thioether | >1 week | >1 week | Non-cleavable |
Thiosuccinimide | 10-40 hours | 2-8 hours | Hydrolysis/GSH |
Thianthrenium | >72 hours | 1-4 hours | Intracellular reductases |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: